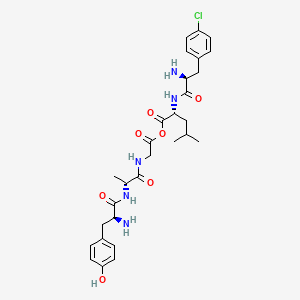
Enkephalin-leu, (ala(2)-Cl-phe(4))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enkephalin-leu, (ala(2)-Cl-phe(4))- is a synthetic analog of the naturally occurring opioid peptide, leucine-enkephalin. Leucine-enkephalin is an endogenous opioid peptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, found naturally in the brains of many animals, including humans . This compound is designed to mimic the effects of leucine-enkephalin while potentially offering enhanced stability and efficacy.
Preparation Methods
The synthesis of Enkephalin-leu, (ala(2)-Cl-phe(4))- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions. The specific conditions for each step, including the choice of protecting groups and coupling reagents, can vary depending on the desired properties of the final product .
Chemical Reactions Analysis
Enkephalin-leu, (ala(2)-Cl-phe(4))- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Substitution reactions can occur at the phenylalanine residue, particularly if it is halogenated. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Scientific Research Applications
Based on the search results provided, here's what can be gathered regarding the applications of compounds related to "Enkephalin-leu, (ala(2)-Cl-phe(4))-":
Scientific Research Applications
The search results highlight the use of modified Leu-enkephalins in studying opioid receptor function and drug properties . Specifically, the modification at the Phe4 position of Leu5-enkephalin is explored to modulate receptor function and selectivity .
Meta-Position Substitution of Phe4 in Leu-Enkephalin:
- Regulates δOR and µOR affinity and G-protein activity .
- Enables fine-tuning of β-arrestin 2 recruitment to both δOR and µOR .
- Increases the plasma stability of the derived peptides .
Halogenation:
- Halogenation of the para position of Phe4 of [D-Pen2,D-Pen5]enkephalin (DPDPE) enhanced δOR selectivity, potency, peptide stability, CNS distribution, and antinociceptive potency compared to unsubstituted DPDPE .
- Halogenation at Phe4 may provide Leu5-enkephalin derivatives that can be used to study not only cardiac but also cerebral ischemia .
Applications of [D-Ala2, p-ClPhe4]-Leu-enkephalin:
- ND+4 DCOO(-)-CTH of [D-Ala2, p-ClPhe4]-Leu-enkephalin in 80% CD3COOD/D2O yielded [D-Ala2, Phe (4D)4]-Leu-enkephalin .
Case Studies
Mechanism of Action
Enkephalin-leu, (ala(2)-Cl-phe(4))- exerts its effects by binding to opioid receptors, specifically the μ- and δ-opioid receptors. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. The overall effect is the modulation of neurotransmitter release, leading to analgesia and other opioid-like effects .
Comparison with Similar Compounds
Enkephalin-leu, (ala(2)-Cl-phe(4))- can be compared to other opioid peptides such as:
Met-enkephalin: Another endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met.
Dynorphin: A class of opioid peptides that includes dynorphin A and B, which have higher affinity for κ-opioid receptors.
β-Endorphin: A longer peptide derived from pro-opiomelanocortin with potent analgesic properties. The uniqueness of Enkephalin-leu, (ala(2)-Cl-phe(4))- lies in its synthetic modifications, which aim to enhance its stability and receptor selectivity compared to its natural counterparts
Properties
CAS No. |
77062-77-2 |
|---|---|
Molecular Formula |
C29H38ClN5O7 |
Molecular Weight |
604.1 g/mol |
IUPAC Name |
[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl] (2R)-2-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C29H38ClN5O7/c1-16(2)12-24(35-28(40)23(32)13-18-4-8-20(30)9-5-18)29(41)42-25(37)15-33-26(38)17(3)34-27(39)22(31)14-19-6-10-21(36)11-7-19/h4-11,16-17,22-24,36H,12-15,31-32H2,1-3H3,(H,33,38)(H,34,39)(H,35,40)/t17-,22+,23+,24-/m1/s1 |
InChI Key |
GTPLKLINKMMPNH-XECWOPBBSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)OC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)Cl)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)OC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















